![molecular formula C10H9N3S B2890881 3-Methylsulfanyl-6-pyridin-4-ylpyridazine CAS No. 872701-36-5](/img/structure/B2890881.png)
3-Methylsulfanyl-6-pyridin-4-ylpyridazine
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Description
Scientific Research Applications
Water Oxidation Catalysts
A study on Ru complexes, related to pyridazine derivatives, demonstrated their application in water oxidation. These complexes, synthesized from bridging ligands and characterized by various analytical techniques, showed significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H solution, indicating their potential as catalysts in water oxidation processes (Zong & Thummel, 2005).
Organic Synthesis and Cycloaddition Reactions
In organic synthesis, 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles were studied for their reactivity in [3+2]- versus [4+2]-cycloaddition reactions with maleimides. The formation of novel pyrrolo-pyridazines through these cycloaddition reactions highlights the chemical versatility and synthetic utility of pyridazine derivatives (Deryabina et al., 2006).
Antimicrobial Agents
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including pyridazine derivatives, aimed to develop potential antibacterial agents. This work led to the discovery of compounds with significant antibacterial activity, underscoring the therapeutic potential of these chemical structures (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Anticorrosive Additives
Pyrimidine derivatives synthesized from methylsulfanyl moiety-bearing compounds were evaluated as antioxidant and corrosion inhibitors for diesel motor oils, demonstrating the application of pyridazine-related compounds in enhancing the durability and performance of industrial materials (Hassan et al., 2010).
Antimicrobial Activity of Triazoles
A study on the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide, which is structurally related to pyridazine derivatives, showed these compounds exhibited antimicrobial activity. This suggests the broad application of pyridazine derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
properties
IUPAC Name |
3-methylsulfanyl-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFRSVTAHTDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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